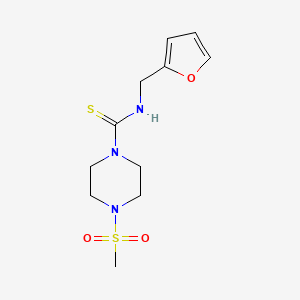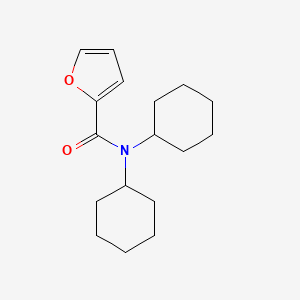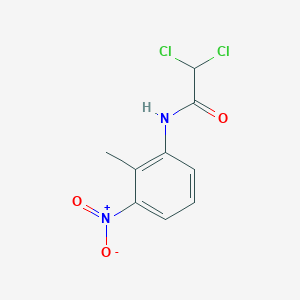
1-(3-fluorobenzyl)-4-(3-methoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzyl)-4-(3-methoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 1-(3-fluorobenzyl)-4-(3-methoxybenzyl)piperazine involves its ability to inhibit the reuptake of serotonin by the presynaptic neurons, which leads to an increase in the extracellular concentration of serotonin. This, in turn, activates the 5-HT1A receptors, which are responsible for regulating mood, anxiety, and other physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-fluorobenzyl)-4-(3-methoxybenzyl)piperazine include an increase in the extracellular concentration of serotonin, which leads to the activation of the 5-HT1A receptors. This results in a decrease in anxiety and depression-like behaviors in animal models. Additionally, it has been found to improve cognitive functions such as memory and learning.
实验室实验的优点和局限性
One of the advantages of using 1-(3-fluorobenzyl)-4-(3-methoxybenzyl)piperazine in lab experiments is its high selectivity and potency for the 5-HT1A receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations is its relatively short half-life, which makes it difficult to maintain a stable concentration in the bloodstream.
未来方向
There are several future directions for the research on 1-(3-fluorobenzyl)-4-(3-methoxybenzyl)piperazine. One of the areas of interest is its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further studies to understand its mechanism of action and its effects on other neurotransmitter systems. Furthermore, the development of more potent and selective analogs of 1-(3-fluorobenzyl)-4-(3-methoxybenzyl)piperazine is also an area of interest for future research.
Conclusion:
In conclusion, 1-(3-fluorobenzyl)-4-(3-methoxybenzyl)piperazine is a promising compound with potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. Its mechanism of action involves its ability to inhibit the reuptake of serotonin and activate the 5-HT1A receptors. Despite its limitations, it has proven to be a valuable tool for studying the role of these receptors in various physiological and pathological conditions. There are several future directions for research on this compound, which could lead to the development of more potent and selective analogs with improved therapeutic efficacy.
合成方法
The synthesis of 1-(3-fluorobenzyl)-4-(3-methoxybenzyl)piperazine involves the reaction of 3-fluorobenzyl chloride and 3-methoxybenzyl piperazine in the presence of a base such as sodium hydroxide. The reaction takes place at a temperature of around 60-70°C for several hours, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学研究应用
1-(3-fluorobenzyl)-4-(3-methoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which makes it a promising candidate for the treatment of these disorders.
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-23-19-7-3-5-17(13-19)15-22-10-8-21(9-11-22)14-16-4-2-6-18(20)12-16/h2-7,12-13H,8-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFISXSOEMZXFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)

![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B5818083.png)
![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)

![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)



![2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5818130.png)
![2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5818141.png)